molecular formula C14H18O5 B1613497 tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate CAS No. 955885-88-8

tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B1613497
CAS No.: 955885-88-8
M. Wt: 266.29 g/mol
InChI Key: QDRZXIXHLGDANF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as esters. Esters are common in organic chemistry and biochemistry, including fats, oils, and some of the main classes of lipids. The “tert-Butyl” part refers to a functional group (C(CH3)3), which is a common branching motif in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized starting from commercially available materials . The synthesis often involves multiple steps, each introducing a new functional group or modifying an existing one .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out. Typically, esters can undergo reactions like hydrolysis, reduction, and Grignard reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Typical properties to consider might include its phase (solid, liquid, gas), melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Scientific Research Applications

Metabolism Studies

  • Metabolism of BHT in Rats and Humans : BHT (3,5-di-tert.-butyl-4-hydroxytoluene), a related compound, undergoes metabolism in rats and humans, leading to different metabolic products. In rats, major metabolites include BHT-acid (both free and glucuronide) and S-(3,5-di-tert.-butyl-4-hydroxybenzyl)-N-acetylcysteine. The study highlights differences in BHT metabolism between species, which could be relevant for understanding the metabolic pathways of tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate and its related compounds (Daniel et al., 1968).

Synthetic Applications

  • Bismuth-Based Cyclic Synthesis : A study on the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid demonstrates the utility of bismuth-based C-H bond activation and CO2 insertion chemistry. This research could provide insights into the chemical transformations and synthetic utility of this compound (Kindra & Evans, 2014).

  • Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, which share structural similarities, are highlighted for their versatility as building blocks in synthetic organic chemistry. This study provides a foundation for the diverse reactivity of tert-butyl carboxylates in nucleophilic substitutions and radical reactions, which could extend to the subject compound (Jasch, Höfling, & Heinrich, 2012).

  • Alternative to Benzoquinone : Research demonstrating the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions provides insights into potential applications of this compound in room-temperature organic transformations (Liu & Hii, 2011).

Molecular Studies

  • Synthesis and Characterization of Schiff Base Compounds : The synthesis and characterization of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur highlight the compound's utility in forming structurally complex and functionally diverse molecules. Such studies are essential for understanding the chemical properties and applications of this compound (Çolak et al., 2021).

Antioxidant Studies

  • Stability and Reactivity of Aryloxyl Radicals : A novel antioxidant, structurally related to the subject compound, was studied for its effectiveness in inhibiting lipid peroxidation. Understanding the stability and reactivity of aryloxyl radicals derived from such compounds can inform their potential applications in medicinal chemistry and drug development (Watanabe et al., 2000).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions include avoiding inhalation, ingestion, or skin contact. It’s also important to know how to store the compound safely .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-13(17)8-4-11(16)10-6-9(7-15)18-12(10)5-8/h4-5,9,15-16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRZXIXHLGDANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C2CC(OC2=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648627
Record name tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955885-88-8
Record name tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,5-bis-benzyloxy-4-oxiranylmethyl-benzoic acid tert-butyl ester (200e) (55 g, 0.12 mol), 10% Pd on Carbon (5 g), Et3N (15 g, 0.14 mol), and K2CO3 (20 g, 0.14 mol) in MeOH (250 mL) was stirred under 760 mmHg of H2 at room temperature for 4 hr. TLC (EtOAc/petroleum oil=1/2) showed the reaction was complete. The mixture was filtered through Celite. The filtrate was concentrated and the residue was purified by column chromatography (EtOAc/petroleum ether=1/3) to give the title compound (18 g, 55% yield) as an off-white solid.
Name
3,5-bis-benzyloxy-4-oxiranylmethyl-benzoic acid tert-butyl ester
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
[Compound]
Name
EtOAc petroleum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate
Reactant of Route 2
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate
Reactant of Route 3
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate
Reactant of Route 4
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate
Reactant of Route 5
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate
Reactant of Route 6
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate

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